molecular formula C16H14N2O2S2 B2909122 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-12-7

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Katalognummer B2909122
CAS-Nummer: 896343-12-7
Molekulargewicht: 330.42
InChI-Schlüssel: GHFYHKSVHLBYAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MMB belongs to the class of benzothiazole derivatives, which have been found to possess various biological activities.

Wirkmechanismus

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to inhibit the activity of COX-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are inflammatory mediators. N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been found to activate the caspase pathway by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in glucose homeostasis.
Biochemical and Physiological Effects
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been found to exhibit various biochemical and physiological effects in animal models. N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the serum and tissues of animals. N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammation. Moreover, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to increase the levels of pro-apoptotic proteins such as Bax and caspase-3 and decrease the levels of anti-apoptotic proteins such as Bcl-2 in cancer cells. Additionally, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide in lab experiments is its high potency and selectivity towards its target enzymes. N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been found to exhibit a higher inhibitory activity towards COX-2 than other nonsteroidal anti-inflammatory drugs (NSAIDs). Moreover, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to selectively induce apoptosis in cancer cells without affecting normal cells. However, one limitation of using N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity and safety of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide in humans are not fully understood, and further studies are needed to determine its potential side effects.

Zukünftige Richtungen

There are several future directions for N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide research. One direction is to investigate the potential of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Another direction is to explore the anticancer properties of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide in various cancer types and to elucidate its mechanism of action. Moreover, the development of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide derivatives with improved solubility and pharmacokinetics is another direction for future research. Furthermore, the safety and toxicity of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves the reaction between 4-methoxybenzothiazole-2-amine and 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The yield of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time. The purity of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-diabetic effects. N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Moreover, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Eigenschaften

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-11-7-5-9-13-14(11)17-16(22-13)18-15(19)10-6-3-4-8-12(10)21-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFYHKSVHLBYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.